NSC 332740
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Overview
Description
NSC 332740 is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 332740 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an α-haloketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NSC 332740 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
NSC 332740 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of NSC 332740 involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
- Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Uniqueness
NSC 332740 is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
CAS No. |
83253-39-8 |
---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11) |
InChI Key |
UJMIGFGAFXZFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)N |
Origin of Product |
United States |
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